Cas no 155136-54-2 (3-Pyridinecarbonylchloride, 4-methyl-)

3-Pyridinecarbonylchloride, 4-methyl-, is a versatile heterocyclic acyl chloride derivative used primarily as a reactive intermediate in organic synthesis. Its pyridine ring, substituted with a methyl group at the 4-position, enhances its stability and reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules. The carbonyl chloride moiety facilitates efficient acylation reactions, particularly in pharmaceutical and agrochemical applications. Its well-defined structure ensures consistent performance in amidation and esterification processes. The compound’s compatibility with a range of solvents and reagents further underscores its utility in fine chemical synthesis. Proper handling under inert conditions is recommended due to its moisture sensitivity.
3-Pyridinecarbonylchloride, 4-methyl- structure
155136-54-2 structure
Product Name:3-Pyridinecarbonylchloride, 4-methyl-
CAS No:155136-54-2
MF:C7H6ClNO
MW:155.581640720367
MDL:MFCD08751335
CID:106863
PubChem ID:22386188
Update Time:2025-05-22

3-Pyridinecarbonylchloride, 4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonylchloride, 4-methyl-
    • 4-Methylnicotinoyl chloride
    • 4-Methylpyridine-3-carbonyl chloride
    • 3-Pyridinecarbonyl chloride, 4-methyl- (9CI)
    • FT-0737813
    • 3-Pyridinecarbonyl chloride, 4-methyl-
    • MFCD08751335
    • 155136-54-2
    • SCHEMBL6180804
    • DTXSID40625337
    • AKOS006282264
    • MDL: MFCD08751335
    • Inchi: 1S/C7H6ClNO/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3
    • InChI Key: BLQJZTXYHZLWJC-UHFFFAOYSA-N
    • SMILES: ClC(C1C=NC=CC=1C)=O

Computed Properties

  • Exact Mass: 155.01388
  • Monoisotopic Mass: 155.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

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3-Pyridinecarbonylchloride, 4-methyl- Suppliers

Amadis Chemical Company Limited
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(CAS:155136-54-2)3-Pyridinecarbonylchloride, 4-methyl-
Order Number:A1136386
Stock Status:in Stock
Quantity:2.5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:41
Price ($):354.0/170.0
Email:sales@amadischem.com

3-Pyridinecarbonylchloride, 4-methyl- Related Literature

Additional information on 3-Pyridinecarbonylchloride, 4-methyl-

Comprehensive Analysis of 3-Pyridinecarbonylchloride, 4-methyl- (CAS No. 155136-54-2): Properties, Applications, and Industry Trends

3-Pyridinecarbonylchloride, 4-methyl- (CAS No. 155136-54-2), also known as 4-Methylnicotinoyl chloride, is a specialized organic compound widely utilized in pharmaceutical and agrochemical synthesis. This heterocyclic acyl chloride derivative features a reactive carbonyl chloride group attached to a 4-methylpyridine ring, making it a versatile intermediate for amide bond formation and peptide coupling reactions. The compound's molecular formula C7H6ClNO and precise structural configuration enable its growing demand in modern drug discovery pipelines.

Recent advancements in small molecule drug development have significantly increased interest in pyridine-based intermediates like 155136-54-2. Pharmaceutical researchers particularly value its ability to introduce the 4-methylpyridine moiety into target molecules, which can enhance blood-brain barrier permeability—a critical factor in central nervous system (CNS) drug design. The global market for such fine chemicals is projected to grow at 6.8% CAGR through 2030, driven by increasing R&D investments in neurological therapeutics and precision agriculture solutions.

The synthesis of 3-Pyridinecarbonylchloride, 4-methyl- typically involves controlled chlorination of 4-methylnicotinic acid using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions. Modern continuous flow chemistry approaches have improved the production efficiency, reducing byproduct formation while maintaining >98% purity—a crucial parameter for GMP-compliant pharmaceutical manufacturing. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy to verify structural integrity and quantify isomeric impurities.

Environmental and handling considerations for 155136-54-2 follow standard protocols for reactive acyl chlorides. The compound requires storage under inert atmosphere at 2-8°C to prevent hydrolysis, with moisture-sensitive packaging becoming an industry standard. Leading suppliers now provide stabilized formulations and custom purity grades to meet diverse application requirements, from laboratory-scale research to bulk production needs.

Emerging applications in bioconjugation chemistry have expanded the utility of 4-methylnicotinoyl chloride. Its reactivity with amino groups makes it valuable for creating fluorescent probes and protein labeling reagents used in diagnostic assay development. The compound's balanced lipophilicity (logP ~1.2) and molecular weight (155.58 g/mol) align well with contemporary fragment-based drug discovery strategies, particularly in kinase inhibitor development where pyridine scaffolds show prominent activity.

Quality control specifications for CAS 155136-54-2 typically include tests for residual solvents, heavy metal content, and chloride ion concentration. Advanced purification techniques like recrystallization from anhydrous toluene or short-path distillation can achieve ultra-high purity (>99.5%) required for sensitive applications. The compound's stability profile has been extensively studied under various storage conditions, with data showing excellent 24-month stability when properly packaged.

From a regulatory perspective, 3-Pyridinecarbonylchloride, 4-methyl- is not currently listed in major controlled substance inventories, though proper SDS documentation and transport classification are essential for international commerce. The growing emphasis on green chemistry has prompted development of alternative synthetic routes using catalytic chlorination methods that reduce waste generation while maintaining high atom economy.

The scientific literature documents numerous patented applications of 155136-54-2 in creating heterocyclic pharmaceuticals, particularly as building blocks for receptor modulators and enzyme inhibitors. Its structural features allow efficient derivatization at both the carbonyl chloride position and the pyridine nitrogen, enabling diverse molecular architectures. Recent publications highlight its use in developing allosteric modulators for neurological targets and plant growth regulators with improved environmental profiles.

For researchers sourcing 4-Methylnicotinoyl chloride, key purchasing considerations include batch-to-batch consistency, analytical documentation, and supplier reliability. Many manufacturers now provide custom synthesis services for derivatives and isotopically labeled versions (e.g., 13C or 15N variants) to support advanced metabolic studies. The compound's pricing structure reflects its specialized nature, with costs varying based on purity, packaging, and order volume.

Future developments surrounding CAS 155136-54-2 will likely focus on process intensification and derivative libraries for high-throughput screening. The compound's unique combination of reactivity and structural features positions it as a valuable tool in medicinal chemistry and material science innovation. As the chemical industry moves toward more sustainable practices, we anticipate new synthetic methodologies that maintain the compound's utility while reducing its environmental footprint throughout the product lifecycle.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:155136-54-2)3-Pyridinecarbonylchloride, 4-methyl-
A1136386
Purity:99%/99%
Quantity:2.5g/1g
Price ($):354.0/170.0
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